4-(8-Methylnonyl)aniline: Structural Profiling, Synthesis, and Applications in Advanced Materials
4-(8-Methylnonyl)aniline: Structural Profiling, Synthesis, and Applications in Advanced Materials
Executive Summary
4-(8-Methylnonyl)aniline is a highly specialized, para-alkylated primary aromatic amine. Characterized by a rigid, polar aniline headgroup tethered to a flexible, branched 10-carbon lipophilic tail, this compound exhibits a unique amphiphilic-like topology. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, drug-likeness, and a causality-driven synthetic methodology. The insights provided herein are designed for researchers leveraging this molecule as a critical building block in the development of lipid nanoparticles (LNPs), liquid crystals, and specialized surfactants.
Chemical Identity & Structural Architecture
The molecular architecture of 4-(8-methylnonyl)aniline dictates its behavior in both biological membranes and organic matrices. The presence of the terminal isopropyl branching on the alkyl chain (isodecyl group) is a critical structural feature. Unlike straight-chain decyl groups, this branching disrupts van der Waals packing efficiency, thereby lowering the melting point and increasing the molecule's fluidity and solubility in lipidic formulations.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(8-methylnonyl)aniline |
| Molecular Formula | C16H27N |
| Monoisotopic Mass | 233.214350 Da |
| PubChem CID | 110201 |
| SMILES | CC(C)CCCCCCCC1=CC=C(C=C1)N |
Structure-Property Relationship (SPR)
The molecule is functionally bipartite. The primary amine ( −NH2 ) acts as both a hydrogen-bond donor and acceptor, providing a locus for further functionalization (e.g., reductive amination). The 8-methylnonyl tail acts as a highly effective hydrophobic anchor.
Fig 1: Structure-Property Relationship (SPR) mapping functional groups to physicochemical effects.
Physicochemical Profiling & Drug-Likeness
To evaluate the utility of 4-(8-methylnonyl)aniline in pharmacological contexts, we must analyze its adherence to Lipinski's Rule of Five. Data retrieved from the confirms its highly lipophilic nature[1].
Table 2: Physicochemical Properties & Lipinski Analysis
| Property | Value | Lipinski Criteria | Status |
| Molecular Weight | 233.39 g/mol | ≤ 500 g/mol | Pass |
| XLogP (Lipophilicity) | 5.8 | ≤ 5.0 | Violation |
| Polar Surface Area (PSA) | 26.0 Ų | ≤ 140 Ų | Pass |
| H-Bond Donors | 1 | ≤ 5 | Pass |
| H-Bond Acceptors | 1 | ≤ 10 | Pass |
Mechanistic Insight: The single violation of Lipinski's rules (LogP > 5) is a deliberate advantage in specific applications. In the design of ionizable lipids for mRNA delivery, a high LogP is required to ensure stable anchoring within the lipid bilayer of the endosome. Furthermore, the predicted Collision Cross Section (CCS) for the [M+H]+ adduct is 161.0 Ų, providing a reliable metric for ion mobility-mass spectrometry (IM-MS) validation ()[2].
Causality-Driven Synthetic Methodology
The Synthetic Dilemma
A naive approach to synthesizing 4-alkylanilines might involve the direct of aniline with an alkyl halide. However, this fails in practice. The primary amine of aniline acts as a strong Lewis base, immediately complexing with the Lewis acid catalyst (e.g., AlCl3 ). This complexation severely deactivates the aromatic ring, halting electrophilic aromatic substitution[3].
To circumvent this, the optimal, high-yield synthetic route relies on the nitration of the alkylbenzene precursor, followed by a clean catalytic hydrogenation.
Fig 2: Self-validating synthetic workflow for 4-(8-Methylnonyl)aniline.
Step-by-Step Experimental Protocol
Step 1: Regioselective Nitration
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Reagents: 1-(8-Methylnonyl)benzene (1.0 eq), Nitric Acid ( HNO3 , 68%, 1.1 eq), Sulfuric Acid ( H2SO4 , 98%, solvent/catalyst).
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Procedure: Cool the H2SO4 to 0°C in an ice bath. Add the alkylbenzene. Dropwise, add the HNO3 solution over 30 minutes, maintaining the internal temperature below 5°C.
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Causality: The bulky 8-methylnonyl group provides massive steric hindrance at the ortho positions. This stereoelectronic environment strictly directs the nitronium ion ( NO2+ ) to the para position, ensuring high regioselectivity. Keeping the temperature below 5°C prevents oxidative cleavage of the branched alkyl chain.
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Self-Validation Check: Pouring the completed reaction mixture over crushed ice will immediately precipitate the crude 1-(8-methylnonyl)-4-nitrobenzene as a distinct pale yellow oil/solid, confirming successful nitration.
Step 2: Catalytic Hydrogenation
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Reagents: 1-(8-Methylnonyl)-4-nitrobenzene (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.05 eq), Absolute Ethanol (solvent), Hydrogen Gas ( H2 , 1 atm).
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Procedure: Dissolve the nitro intermediate in ethanol. Add Pd/C carefully under an inert argon atmosphere to prevent solvent auto-ignition. Purge the flask with H2 gas and stir vigorously at room temperature for 4-6 hours.
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Causality: Pd/C facilitates a clean, surface-mediated reduction of the nitro group to a primary amine. This method is vastly superior to Béchamp reduction (Fe/HCl) as it generates zero heavy-metal waste and prevents the formation of chlorinated byproducts.
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Self-Validation Check: The reaction progress is visually monitored by H2 gas uptake. Once the stoichiometric volume is consumed, the reaction is complete. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2) will show the complete disappearance of the yellow nitro compound (higher Rf ) and the emergence of a highly UV-active spot that stains purple with ninhydrin (lower Rf ), confirming the presence of the primary amine.
Applications in Advanced Materials & Therapeutics
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Liquid Crystal Synthesis: Alkylanilines are frequently utilized as foundational precursors in the synthesis of liquid crystals (e.g., azomethines and Schiff bases)[4]. The rigid aromatic core of 4-(8-methylnonyl)aniline acts as the mesogen, while the branched isodecyl tail provides the necessary flexibility to induce nematic or smectic phases across broad temperature ranges.
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Ionizable Lipids for LNPs: The primary amine can undergo reductive amination with functionalized aldehydes to create tertiary amines with a tunable pKa (~6.0 - 6.5). When combined with the highly lipophilic 8-methylnonyl tail, these molecules become potent ionizable lipids, capable of encapsulating nucleic acids at low pH and facilitating endosomal escape in the cytosol at physiological pH.
References
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Compound CID 110201 - Molecular Properties Source: National Center for Biotechnology Information (NCBI) PubChem Database URL:[Link]
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4-(8-methylnonyl)aniline (C16H27N) - Collision Cross Section Data Source: PubChemLite, Luxembourg Centre for Systems Biomedicine URL:[Link]
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Friedel–Crafts Reaction Mechanisms and Limitations Source: Wikipedia, The Free Encyclopedia URL:[Link]
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Liquid crystalline properties and photochromism of 4-alkyl-N-(4-alkloxysalicylidene)anilines Source: Taylor & Francis Online URL:[Link]
